![molecular formula C12H19ClN2 B1275570 [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine CAS No. 851169-07-8](/img/structure/B1275570.png)

[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

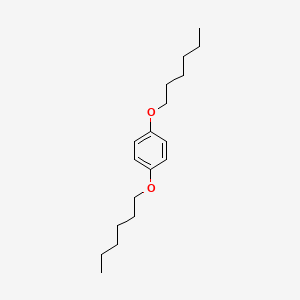

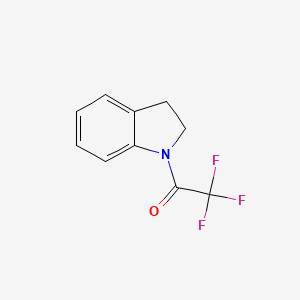

The synthesis of related compounds involves the reaction of amines with other chemical groups to form novel structures. For instance, diethyl 5-chloro-1-pentynylphosphonate reacts with primary and secondary amines to produce 2-amino-1-cyclopentenylphosphonates with a unique mechanism involving a zwitterionic intermediate followed by cyclization and proton transfer . Additionally, diethylamine itself has been used as an organocatalyst in the synthesis of medicinally relevant compounds, such as 2-amino-4H-chromenes, through a one-pot condensation process . These examples suggest that the synthesis of [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine could potentially involve similar amine reactions and catalysis.

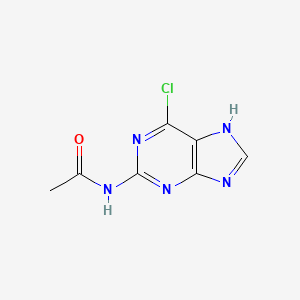

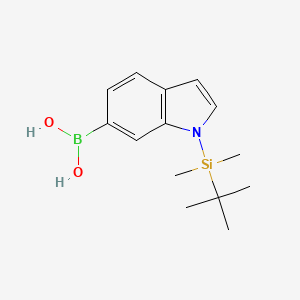

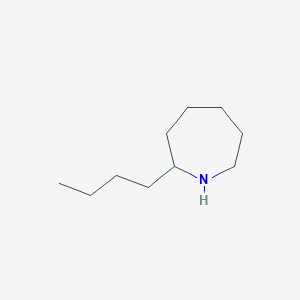

Molecular Structure Analysis

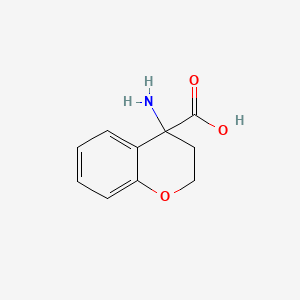

The molecular structure of compounds similar to [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine has been characterized using techniques like X-ray single-crystal diffraction analysis. For example, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was determined, revealing a six-membered ring with a boat conformation and the presence of C=C double bonds . This suggests that the molecular structure of [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine could also be elucidated using similar analytical methods.

Chemical Reactions Analysis

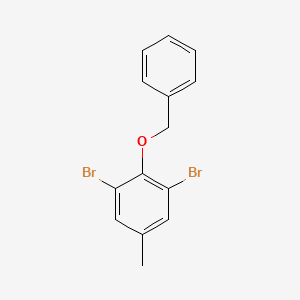

The chemical reactions involving amines and their derivatives can be complex and diverse. The formation of diastereoselective alkylation products using chiral amines as auxiliaries indicates that amines can participate in stereospecific reactions . This implies that [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine may also undergo reactions that are sensitive to stereochemistry and could be used in the synthesis of chiral compounds.

Physical and Chemical Properties Analysis

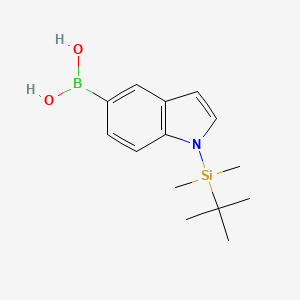

While the physical and chemical properties of [2-Amino-1-(2-chlorophenyl)ethyl]diethylamine are not directly discussed, the properties of similar compounds can provide some insights. For example, the crystal structure analysis of related compounds provides information on bond lengths, conformation, and the presence of intra- and intermolecular hydrogen bonds . These properties are crucial for understanding the reactivity, stability, and potential applications of the compound.

科学的研究の応用

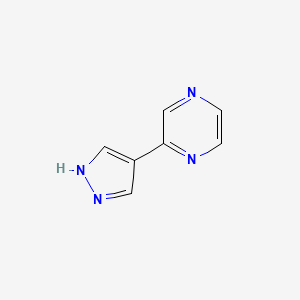

Synthesis of Heterocyclic Compounds : The compound has been used as a reagent in the synthesis of fused substituted 3-aminopyranones, quinolizin-4-ones, and fused pyrimidin-4-ones (Gorazd Soršak, B. Stanovnik, & S. Grdadolnik, 1998).

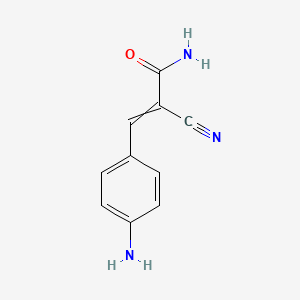

Antimicrobial Applications : Derivatives of this compound have shown promising antimicrobial activities. For instance, ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, prepared using this compound, demonstrated significant antimicrobial properties (A. Abu‐Hashem, K. Abu-Zied, & M. El-Shehry, 2011).

Material Science and Corrosion Inhibition : The compound has been used in the synthesis of α-aminophosphonates, which are effective as corrosion inhibitors for mild steel in hydrochloric acid, a significant finding for industrial applications (N. Gupta, C. Verma, R. Salghi, H. Lgaz, A. Mukherjee, & M. Quraishi, 2017).

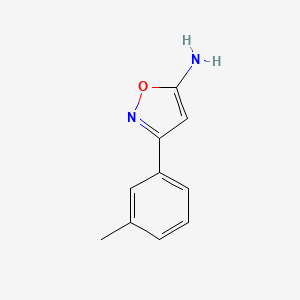

Pharmaceutical Research : In pharmaceutical research, derivatives of this compound have been explored for their potential as nonpeptidic agonists of the urotensin-II receptor, which could be significant in drug development (Glenn Croston, Roger Olsson, Erika A. Currier, Ethan S. Burstein, David M. Weiner, Norman Nash, Daniel Severance, Stig Allenmark, Linda Thunberg, Jian‐Nong Ma, Nina Mohell, Brian F. O'dowd, Mark R. Brann, & Uli Hacksell, 2002).

Optical and Electrical Properties : The compound has been involved in studies to determine the dielectric properties of certain derivatives, which is important in the field of electronics and material sciences (H. Zeyada, F. El-Taweel, M. El-Nahass, & M. M. El-Shabaan, 2016).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-(2-chlorophenyl)-N,N-diethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2/c1-3-15(4-2)12(9-14)10-7-5-6-8-11(10)13/h5-8,12H,3-4,9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCFIRRZLOLLOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396561 |

Source

|

| Record name | [2-amino-1-(2-chlorophenyl)ethyl]diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine | |

CAS RN |

851169-07-8 |

Source

|

| Record name | [2-amino-1-(2-chlorophenyl)ethyl]diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。